1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-

描述

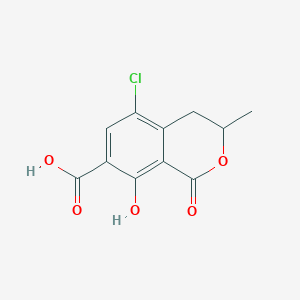

1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, also known as 1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, is a useful research compound. Its molecular formula is C11H9ClO5 and its molecular weight is 256.64 g/mol. The purity is usually 95%.

The exact mass of the compound 1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins - Ochratoxins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, is a compound that belongs to the class of organic compounds known as m-phthalate esters. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity based on available literature, including synthesis methods, biological assays, and case studies.

- IUPAC Name : 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid

- Molecular Formula : C11H9ClO5

- Molecular Weight : 256.64 g/mol

- CAS Registry Number : Not available

Anticancer Activity

Research has shown that derivatives of benzopyran compounds exhibit varying degrees of anticancer activity. In particular, studies have utilized the A549 human lung adenocarcinoma model to evaluate the cytotoxic effects of this compound.

Study Overview :

- Cell Lines Used : A549 (lung cancer) and HSAEC1-KT (non-cancerous).

- Methodology : Cells were treated with a fixed concentration of the compound (100 µM) for 24 hours, followed by an MTT assay to assess cell viability.

Results :

The compound demonstrated structure-dependent anticancer activity:

| Compound Structure | Post-Treatment Viability (%) |

|---|---|

| Starting Compound | 78–86% |

| Hydrazone Derivative | Improved activity |

| 4-Chlorophenyl Substitution | Reduced viability to 64% |

| 4-Bromophenyl Substitution | Reduced viability to 61% |

Notably, the incorporation of specific substituents in the structure significantly influenced its efficacy against cancer cells. For instance, compounds with phenyl ring substitutions showed enhanced anticancer properties compared to their analogs lacking such modifications .

Antimicrobial Activity

The antimicrobial potential of this compound was also evaluated against various multidrug-resistant pathogens.

Pathogens Tested :

- Klebsiella pneumoniae

- Escherichia coli

- Pseudomonas aeruginosa

The results indicated that certain derivatives exhibited significant antimicrobial effects, suggesting that the benzopyran scaffold could be optimized for better activity against resistant strains .

Case Studies and Research Findings

-

Anticancer Efficacy in MCF-7 Cells :

A study investigated the anticancer effects of synthesized derivatives on the MCF-7 breast adenocarcinoma cell line. The findings revealed that some derivatives showed significant cytotoxicity compared to the standard drug Doxorubicin (Dox), indicating potential for further development in cancer therapeutics . -

Structure Activity Relationship (SAR) :

The SAR analysis highlighted that specific substitutions on the benzopyran core could enhance biological activity. For example, compounds with electron-donating groups showed improved potency against cancer cells while maintaining lower toxicity towards non-cancerous cells .

科学研究应用

Toxicology and Health Implications

OTA is known for its nephrotoxic effects, which have been extensively studied in both animal models and human populations. Research has indicated that OTA can lead to kidney damage and is classified as a possible human carcinogen. Studies have shown that chronic exposure to OTA may result in renal cell carcinoma and other health issues related to kidney function.

Case Study:

A study conducted on rats demonstrated that long-term exposure to OTA resulted in significant kidney damage, characterized by tubular degeneration and interstitial fibrosis. The findings suggest that OTA's nephrotoxic effects are dose-dependent and highlight the need for monitoring OTA levels in food products .

Food Safety and Regulatory Standards

OTA contamination is a critical concern in agricultural products, particularly in grains, coffee, and dried fruits. Regulatory agencies such as the European Food Safety Authority (EFSA) have established maximum allowable limits for OTA in food products to protect public health.

Data Table: Maximum Allowable Limits of OTA in Food Products

| Food Product | Maximum Allowable Limit (µg/kg) |

|---|---|

| Coffee | 5 |

| Dried Fruits | 10 |

| Cereals | 3 |

The implementation of these regulations has led to improved monitoring practices in food production and processing .

Pharmacological Research

Recent studies have investigated the potential therapeutic applications of compounds related to OTA. For instance, derivatives of 1H-2-benzopyran have shown promise in treating various diseases due to their antioxidant properties.

Case Study:

Research published in the Journal of Medicinal Chemistry highlighted the synthesis of novel benzopyran derivatives that exhibited anti-inflammatory effects in vitro. These findings suggest that modifications to the benzopyran structure could lead to new pharmacological agents with reduced toxicity .

Environmental Monitoring

OTA is also significant in environmental science, where it serves as a marker for fungal contamination in agricultural settings. Monitoring OTA levels can provide insights into the prevalence of mycotoxins in crops and help develop strategies for mitigation.

Data Table: Environmental Monitoring of OTA Levels

| Crop Type | Average OTA Level (µg/kg) |

|---|---|

| Wheat | 2.5 |

| Barley | 4 |

| Grapes | 6 |

These monitoring efforts are crucial for ensuring food safety and minimizing health risks associated with mycotoxin exposure .

属性

IUPAC Name |

5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFWJKYWJMZKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936751 | |

| Record name | 5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16281-39-3 | |

| Record name | Ochratoxin alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016281393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-OCHRATOXIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EEQ4NWW8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。